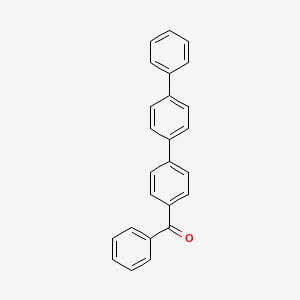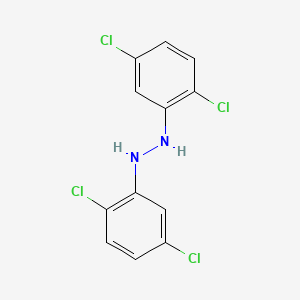
4-(4-Biphenylyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Biphenylyl)benzophenone, also known as 4-Phenylbenzophenone, is an organic compound with the molecular formula C25H18O. It is a derivative of benzophenone, characterized by the presence of a biphenyl group attached to the benzophenone core. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Biphenylyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(4-Biphenylyl)benzophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Biphenylyl)benzophenone involves its ability to absorb UV radiation and generate reactive species. This property makes it an effective photoinitiator in polymerization reactions. In biological systems, it interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler analog without the biphenyl group.
4-Iodo-4’-(trifluoromethyl)benzophenone: A halogenated derivative with different electronic properties.
2-Hydroxy-4-(octyloxy)benzophenone: A hydroxylated derivative with enhanced solubility.
Uniqueness
4-(4-Biphenylyl)benzophenone is unique due to its biphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Propiedades
Número CAS |
5623-42-7 |
|---|---|
Fórmula molecular |
C25H18O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
phenyl-[4-(4-phenylphenyl)phenyl]methanone |
InChI |
InChI=1S/C25H18O/c26-25(23-9-5-2-6-10-23)24-17-15-22(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |
Clave InChI |
BOBZWKBHYVNMPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)



![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)



